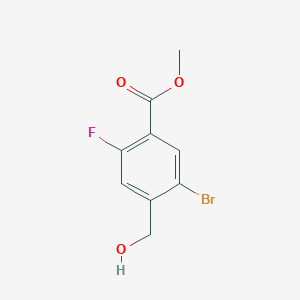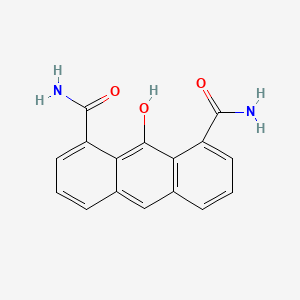
9-Hydroxyanthracene-1,8-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Hydroxyanthracene-1,8-dicarboxamide is a chemical compound with the molecular formula C16H12N2O3 It is an anthracene derivative, characterized by the presence of hydroxyl and carboxamide groups at specific positions on the anthracene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxyanthracene-1,8-dicarboxamide typically involves the hydroxylation of anthracene derivatives. One method involves the use of a chromium(III)-superoxo complex, which facilitates the hydroxylation of anthracene in the presence of triflic acid (HOTf) via proton-coupled electron transfer (PCET). This process results in the formation of the hydroxylated product, which can then be further reacted to introduce the carboxamide groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply to the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
9-Hydroxyanthracene-1,8-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can modify the functional groups on the anthracene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Chromium(III)-superoxo complexes and triflic acid are commonly used for hydroxylation reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various electrophiles and nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated anthracene derivatives, anthraquinone derivatives, and substituted anthracene compounds.
Aplicaciones Científicas De Investigación
9-Hydroxyanthracene-1,8-dicarboxamide has several scientific research applications:
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 9-Hydroxyanthracene-1,8-dicarboxamide involves proton-coupled electron transfer (PCET) during hydroxylation reactions. The compound interacts with metal-superoxo species, leading to the formation of hydroxylated products. This process is influenced by the presence of acids, which facilitate the electron transfer and subsequent oxidation reactions .
Comparación Con Compuestos Similares
Similar Compounds
9-Anthracenecarboxylic acid: A related compound with carboxylic acid groups instead of carboxamide groups.
Anthraquinone: An oxidized derivative of anthracene with two ketone groups.
1,8-Dihydroxyanthracene: A compound with hydroxyl groups at the 1 and 8 positions on the anthracene ring.
Uniqueness
9-Hydroxyanthracene-1,8-dicarboxamide is unique due to the specific positioning of its hydroxyl and carboxamide groups, which confer distinct chemical properties and reactivity compared to other anthracene derivatives. This uniqueness makes it valuable for specific synthetic and research applications.
Propiedades
Número CAS |
188944-68-5 |
|---|---|
Fórmula molecular |
C16H12N2O3 |
Peso molecular |
280.28 g/mol |
Nombre IUPAC |
9-hydroxyanthracene-1,8-dicarboxamide |
InChI |
InChI=1S/C16H12N2O3/c17-15(20)10-5-1-3-8-7-9-4-2-6-11(16(18)21)13(9)14(19)12(8)10/h1-7,19H,(H2,17,20)(H2,18,21) |
Clave InChI |
ILRMYARTXBTKLR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC3=C(C(=CC=C3)C(=O)N)C(=C2C(=C1)C(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


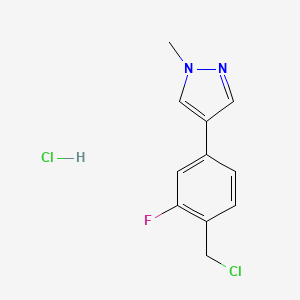
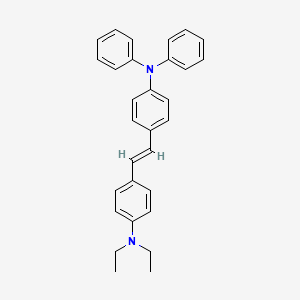
![[2,3'-Bipyridine]-2'-carbaldehyde](/img/structure/B13133990.png)
![4-Bromo-2-(methylthio)oxazolo[4,5-c]pyridine](/img/structure/B13133997.png)
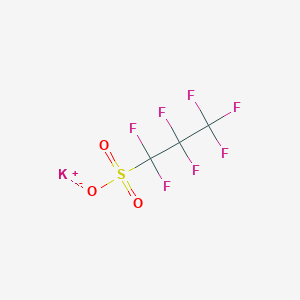
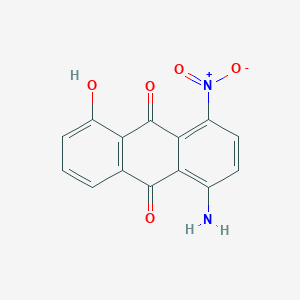

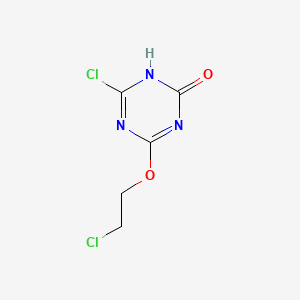
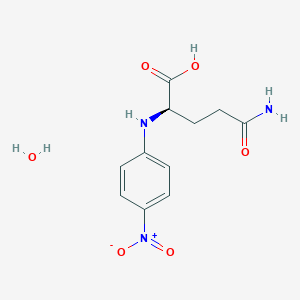
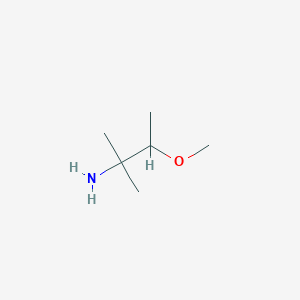
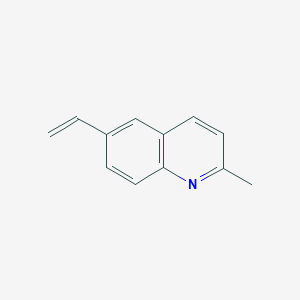

![4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]furo[2,3-f][1]benzofuran](/img/structure/B13134052.png)
